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molecular formula C20H20ClNO3 B8682772 Tert-butyl{2-[(4-aminophenyl)ethynyl]-4-chlorophenoxy}acetate

Tert-butyl{2-[(4-aminophenyl)ethynyl]-4-chlorophenoxy}acetate

Cat. No. B8682772
M. Wt: 357.8 g/mol
InChI Key: IGWMJMDUSJBMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08273769B2

Procedure details

A mixture of (4-chloro-2-ethynyl-phenoxy)-acetic acid tert-butyl ester (Intermediate 3; 800 mg; 3.00 mmol), 4-iodoaniline (788 mg; 3.60 mmol) and dichlorobis(triphenylphosphine)palladium(II) (526 mg; 0.75 mmol) in anhydrous THF (20 mL) was treated with cuprous iodide (29 mg; 0.15 mmol), then the mixture was degassed with N2 for 10 minutes, then treated with triethylamine (5.0 ml; 36 mmol). The mixture was stirred for 18 hours at RT, then EtOAc and water were added, the phases separated and the organic phase was dried over MgSO4 and concentrated under reduced pressure. The resulting residue was purified by flash column chromatography (silica), eluting with cyclohexane containing increasing amounts of EtOAc to give the title compound.
Name
(4-chloro-2-ethynyl-phenoxy)-acetic acid tert-butyl ester
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
788 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
526 mg
Type
catalyst
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
29 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:18])[CH2:7][O:8][C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][C:10]=1[C:16]#[CH:17])([CH3:4])([CH3:3])[CH3:2].I[C:20]1[CH:26]=[CH:25][C:23]([NH2:24])=[CH:22][CH:21]=1.C(N(CC)CC)C.CCOC(C)=O>C1COCC1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O>[C:1]([O:5][C:6](=[O:18])[CH2:7][O:8][C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][C:10]=1[C:16]#[C:17][C:20]1[CH:26]=[CH:25][C:23]([NH2:24])=[CH:22][CH:21]=1)([CH3:4])([CH3:3])[CH3:2] |^1:47,66|

Inputs

Step One
Name
(4-chloro-2-ethynyl-phenoxy)-acetic acid tert-butyl ester
Quantity
800 mg
Type
reactant
Smiles
C(C)(C)(C)OC(COC1=C(C=C(C=C1)Cl)C#C)=O
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(COC1=C(C=C(C=C1)Cl)C#C)=O
Name
Quantity
788 mg
Type
reactant
Smiles
IC1=CC=C(N)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
526 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
cuprous iodide
Quantity
29 mg
Type
reactant
Smiles
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 18 hours at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was degassed with N2 for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the phases separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash column chromatography (silica)
WASH
Type
WASH
Details
eluting with cyclohexane containing
TEMPERATURE
Type
TEMPERATURE
Details
increasing amounts of EtOAc

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)OC(COC1=C(C=C(C=C1)Cl)C#CC1=CC=C(C=C1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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